3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
The compound "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile" is a complex organic molecule characterized by its multiple ring structures, including a pyrimidine, piperazine, and pyrazine moiety. Its intricate molecular framework makes it a point of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile" typically involves multi-step organic synthesis. Common synthetic routes include:
Step 1: Formation of the pyrimidine moiety through the condensation of appropriate aldehydes and amines.
Step 2: N-alkylation of the pyrimidine with ethylamine, forming the ethylamino-substituted pyrimidine.
Step 3: Synthesis of piperazine derivative through a cyclization reaction.
Step 4: Coupling of the ethylamino-substituted pyrimidine with the piperazine derivative.
Step 5: Introduction of the pyrazine ring through a nucleophilic substitution reaction, involving pyrazine-2-carbonitrile.
Industrial Production Methods
Industrial-scale production may employ similar synthetic steps but optimized for scalability and cost-efficiency. Process optimization often involves continuous flow chemistry, advanced catalysis, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidative reactions, potentially altering its functional groups and leading to different oxidation states.
Reduction: Reduction can occur at various points in the molecule, particularly at nitro or nitrile groups, leading to amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, modifying the aromatic rings or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acylating agents, sulfonyl chlorides.
Major Products Formed
Depending on the specific reactions, products can include various functional derivatives of the original compound, such as hydroxylated, amino-substituted, or halogenated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic processes, influencing reaction mechanisms and outcomes.
Material Science: Its structure allows for the design of novel materials with unique properties, such as conductivity or reactivity.
Biology and Medicine
Pharmaceuticals: Potential therapeutic applications due to its bioactivity. It can be a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Research: Used in the study of molecular interactions and pathways.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile" exerts its effects is multifaceted:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, influencing biochemical pathways.
Pathways Involved: Can affect signaling pathways, metabolic routes, or genetic expression.
Comparison with Similar Compounds
Similar Compounds
3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
3-{4-[2-(ethylamino)-6-chloropyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Uniqueness
Structural Features: Distinctive arrangement of pyrimidine, piperazine, and pyrazine rings.
Functional Properties: Unique bioactivity and chemical reactivity profiles compared to similar compounds.
There you have it—a dive into the multifaceted world of "3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile." What’s next on your list of questions?
Properties
IUPAC Name |
3-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-3-18-16-21-12(2)10-14(22-16)23-6-8-24(9-7-23)15-13(11-17)19-4-5-20-15/h4-5,10H,3,6-9H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRXMICZVQIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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